Fluorine Is a Structural Requirement in the Sepracor DAAO Inhibitor Patent – Non‑Fluorinated Parent Explicitly Excluded
In US patent application US20080058395 (and the related US20080004327), the claimed compounds of Formula I require at least one member selected from R1, R2, and R4 to be fluorine. When the 2‑position of the thieno[3,2‑b]pyrrole ring is unsubstituted (i.e., the non‑fluorinated parent 4H‑thieno[3,2‑b]pyrrole‑5‑carboxylic acid), certain claim configurations explicitly exclude it . This binary requirement establishes the 2‑fluoro compound as the minimal scaffold for patent‑protected DAAO inhibitor development, whereas the des‑fluoro analog lies outside the invention’s scope.
| Evidence Dimension | Patent eligibility (composition of matter) |
|---|---|
| Target Compound Data | 2‑Fluoro‑4H‑thieno[3,2‑b]pyrrole‑5‑carboxylic acid – encompassed by Formula I when R1/R2/R4 includes F |
| Comparator Or Baseline | 4H‑Thieno[3,2‑b]pyrrole‑5‑carboxylic acid – excluded from Formula I when certain positions are unsubstituted |
| Quantified Difference | Binary (included vs. excluded) |
| Conditions | Patent claims as published |
Why This Matters
Organizations pursuing DAAO inhibitors for schizophrenia, pain, or ataxia must operate within the Sepracor patent estate; the 2‑fluoro compound is the relevant entry point, not the non‑fluorinated parent.
- [1] Heffernan MLR, Dorsey JM, Fang QK, et al. Fused heterocyclic inhibitors of D-amino acid oxidase. United States Patent Application US20080058395, published March 6, 2008. Sepracor Inc. View Source
